molecular formula C15H20N4O2 B2743624 tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate CAS No. 1131148-56-5

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate

Cat. No.: B2743624
CAS No.: 1131148-56-5
M. Wt: 288.351
InChI Key: UMDHPPSRIPPNNA-UHFFFAOYSA-N
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Description

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate: is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate typically involves the reaction of tert-butyl carbamate with 1H-1,2,3-benzotriazole-1-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate is used as a synthetic intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules .

Medicine: In medicinal chemistry, benzotriazole derivatives, including this compound, have shown potential as anticancer, antifungal, antibacterial, and antiviral agents. Their ability to interact with biological targets makes them valuable in drug discovery and development .

Industry: In industry, this compound can be used as a corrosion inhibitor, UV filter, and in the production of materials for solar and photovoltaic cells. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions allow the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-methylcarbamate
  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-ethylcarbamate
  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-propylcarbamate

Uniqueness: tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and rigidity to the molecule. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-(benzotriazol-1-ylmethyl)-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18(11-8-9-11)10-19-13-7-5-4-6-12(13)16-17-19/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDHPPSRIPPNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CN1C2=CC=CC=C2N=N1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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